

Novel Therapeutic Applications of Anisperimus: Application Notes and Protocols

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Compound of Interest

Compound Name: *Anisperimus*

Cat. No.: *B1665110*

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Introduction

Anisperimus (also known as LF15-0195) is a synthetic analogue of 15-deoxyspergualin, developed by Laboratoires Fournier SA. It has demonstrated potent immunosuppressive properties with a more favorable toxicity profile compared to its parent compound.[1] Although initially investigated as a caspase-8 and caspase-10 agonist and a T-lymphocyte inhibitor, its primary therapeutic applications explored in preclinical studies have been in the context of preventing allograft and xenograft rejection. This document provides a summary of its application in transplantation models, including quantitative data and detailed experimental protocols. **Anisperimus** is currently classified as a discontinued drug.

Therapeutic Application: Prevention of Transplant Rejection

Anisperimus has shown significant efficacy in prolonging graft survival in various preclinical models of organ transplantation. Its mechanism of action in this context involves the inhibition of both humoral and cellular immune responses, leading to the induction of operational tolerance in some models.

Quantitative Data from Preclinical Studies

The immunosuppressive effects of **Anisperimus** have been quantified in rodent models of heart and limb transplantation. The following tables summarize the key findings from these studies.

Table 1: Efficacy of **Anisperimus** (LF15-0195) Monotherapy and Combination Therapy in a Rat-to-Mouse Cardiac Xenograft Model[2]

Treatment Group	Dosing Regimen	Mean Graft Survival (Days \pm SD)
Untreated Control	N/A	6.0 \pm 0.7
Anti-CD45RB mAb	100 μ g/mouse , days -1 to 7, IV	8.5 \pm 1.3
Anisperimus (LF15-0195)	2 mg/kg, days -1 to 14, SC	19.3 \pm 0.7
Anisperimus + Anti-CD45RB mAb	Anisperimus: 2 mg/kg, days -1 to 14, SC Anti-CD45RB mAb: 100 μ g/mouse , days -1 to 7, IV	65.2 \pm 9.1

Table 2: Dose-Response of **Anisperimus** (LF15-0195) in a Mouse Cardiac Allograft Model (C57BL/6 to BALB/c)[1]

Anisperimus (LF15-0195) Dose (mg/kg)	Outcome
>2	Induced donor-specific operational tolerance (associated with high mortality)
Subtherapeutic Dose (in combination with CsA or FK506)	Achieved indefinite graft survival

Table 3: Efficacy of **Anisperimus** (LF15-0195) in a Mouse Limb Allograft Model (C57BL/6 to BALB/c)[3]

Treatment Group	Mean Graft Survival (Days \pm SD)
Untreated Control	< 10
Anti-CD45RB mAb + Anisperimus (LF15-0195)	39 \pm 7
Anti-CD45RB mAb + Anisperimus (LF15-0195) + Rapamycin	100 \pm 12 (in 8 of 11 animals)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that demonstrate the therapeutic application of **Anisperimus** in transplantation models.

Protocol 1: Heterotopic Cardiac Xenotransplantation in a Rat-to-Mouse Model

Objective: To evaluate the efficacy of **Anisperimus** in preventing acute vascular rejection (AVR) of a cardiac xenograft.[\[2\]](#)

Materials:

- Donor animals: 2-week-old Lewis rats
- Recipient animals: BALB/c mice
- **Anisperimus** (LF15-0195)
- Anti-CD45RB monoclonal antibody
- Surgical instruments for microsurgery
- Anesthesia (e.g., isoflurane)
- Standard animal housing and care facilities

Procedure:

- Animal Preparation: Anesthetize both donor rat and recipient mouse.

- Heart Harvest: Harvest the heart from the 2-week-old Lewis rat donor.
- Heterotopic Transplantation: Transplant the donor heart into the abdominal cavity of the recipient BALB/c mouse using standard microsurgical techniques. The aorta and pulmonary artery of the donor heart are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.
- Treatment Administration:
 - **Anisperimus** Group: Administer **Anisperimus** subcutaneously at a dose of 2 mg/kg daily from day -1 (one day before transplantation) to day 14 post-transplantation.
 - Combination Therapy Group: In addition to the **Anisperimus** regimen, administer anti-CD45RB mAb intravenously at a dose of 100 µg/mouse daily from day -1 to day 7 post-transplantation.
- Graft Survival Monitoring: Palpate the abdomen of the recipient mice daily to assess the heartbeat of the transplanted heart. Graft rejection is defined as the cessation of a palpable heartbeat.
- Histological and Immunological Analysis: At the time of rejection (or at predetermined time points), euthanize the animals and harvest the xenograft for histological analysis (e.g., H&E staining for signs of rejection) and immunohistochemistry to assess immune cell infiltration (e.g., Mac-1+ cells) and antibody deposition. Collect serum to measure levels of xenoreactive antibodies (xAbs).

Protocol 2: Heterotopic Cardiac Allotransplantation in a Mouse Model

Objective: To determine the dose-dependent efficacy of **Anisperimus** in preventing allograft rejection and inducing tolerance.

Materials:

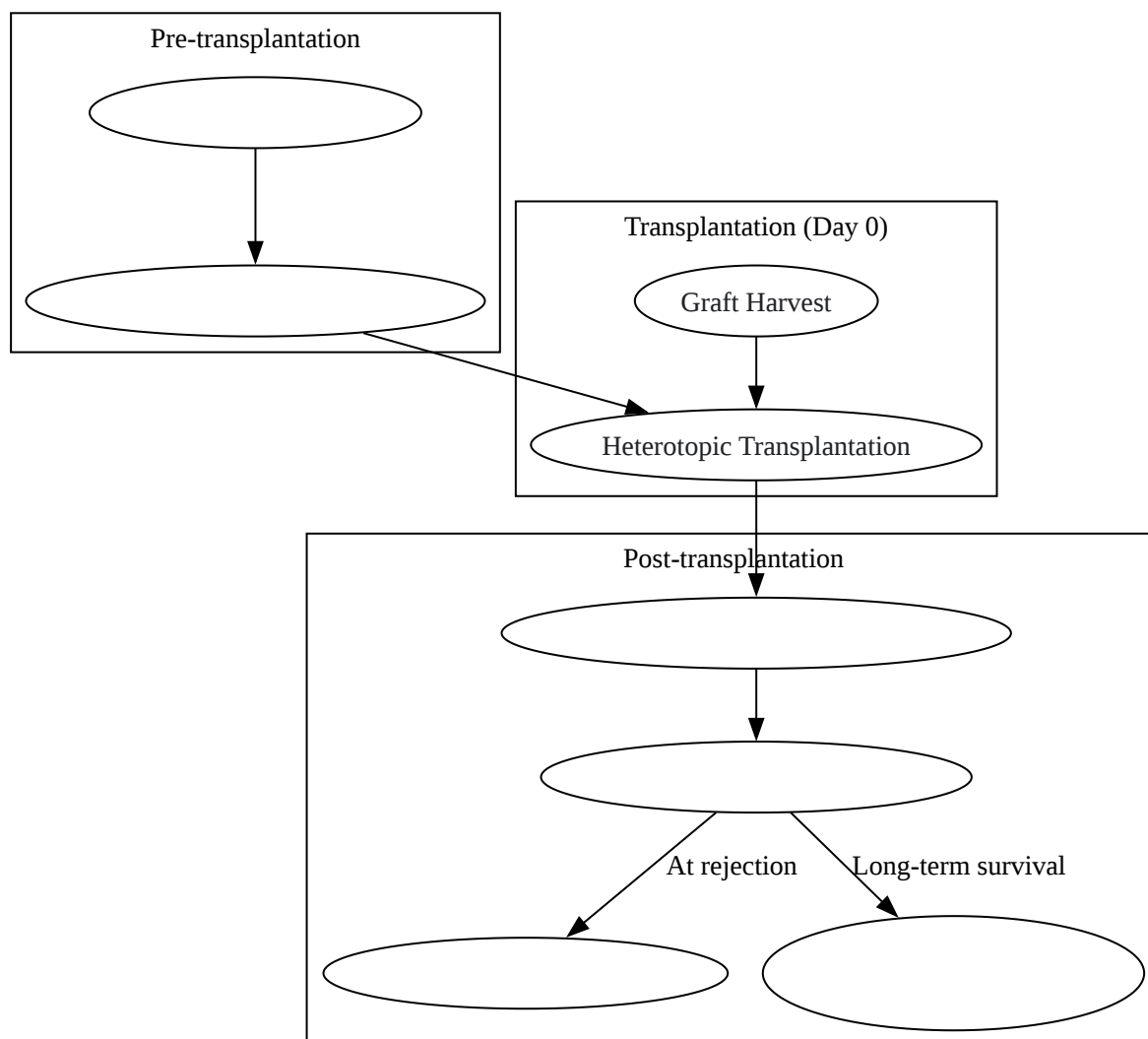
- Donor animals: C57BL/6 mice
- Recipient animals: BALB/c mice

- **Anisperimus** (LF15-0195)
- Cyclosporine (CsA), Tacrolimus (FK506), Rapamycin (RAPA)
- Surgical instruments for microsurgery
- Anesthesia

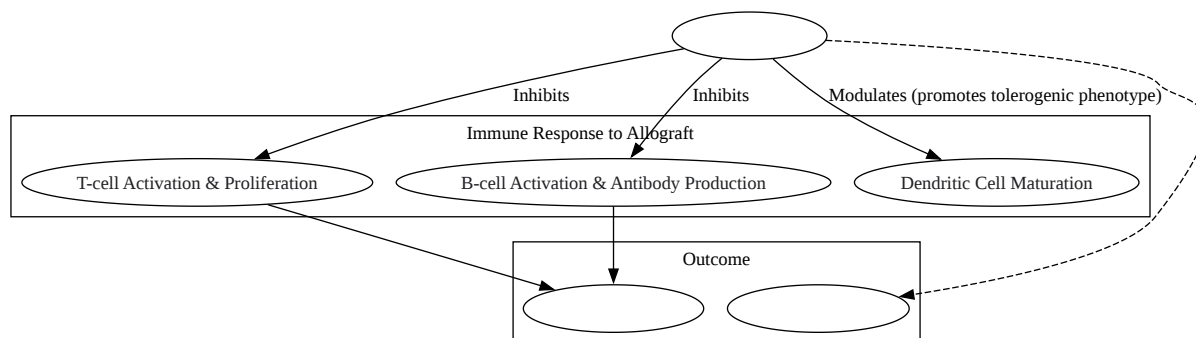
Procedure:

- **Animal Preparation and Transplantation:** Perform heterotopic cardiac allotransplantation from C57BL/6 donor mice to BALB/c recipient mice as described in Protocol 1.
- **Dose-Response Monotherapy:** Administer varying doses of **Anisperimus** to different groups of recipient mice to determine the dose-dependent effects on graft survival.
- **Combination Therapy:**
 - Administer a short course of **Anisperimus** in combination with subtherapeutic doses of CsA or FK506.
 - Administer **Anisperimus** in combination with Rapamycin to assess for synergistic effects.
- **Tolerance Assessment:** In long-term surviving recipients (e.g., >100 days), perform skin grafting with skin from both the donor strain (C57BL/6) and a third-party strain to assess for donor-specific tolerance. Acceptance of the donor-strain skin graft and rejection of the third-party skin graft indicates donor-specific operational tolerance.

Visualizations: Signaling Pathways and Experimental Workflows



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